N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide
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Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide, also known as EOTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. EOTA is a heterocyclic compound that contains a quinoline ring, which is an important pharmacophore in many drugs.
Scientific Research Applications
Synthesis of Selective Inhibitors
Compounds related to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide have been studied for their roles in the synthesis of selective inhibitors targeting specific proteins. For example, N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for the synthesis of EGFR kinase inhibitors, demonstrates the utility of these compounds in developing treatments for diseases such as cancer through selective protein inhibition (Jiang et al., 2011).
Antibiotic Properties
The discovery of new antibiotics is another significant application. The isolation of tetrahydroquinoline derivatives from bacterial cultures, showing high biological activity against various pathogens, highlights the potential of these compounds in antibiotic development (Asolkar et al., 2004).
Pharmacological Studies
Research on phthalimidoxy substituted quinoline derivatives, including their synthesis and evaluation for potential biological activities, suggests these compounds' versatility in pharmacological applications, particularly in developing new treatments and understanding drug mechanisms (Bhambi et al., 2010).
Environmental Health
Studies on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes provide insights into the environmental and health impacts of chemically related compounds, demonstrating their relevance in assessing safety and ecological effects (Coleman et al., 2000).
Antitumor Activity
The synthesis of methoxy-indolo[2,1-a]isoquinolines and their evaluation for antitumor activity illustrate the potential of tetrahydroquinoline derivatives in cancer research, offering pathways for the development of new chemotherapeutic agents (Ambros et al., 1988).
properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-22-18-10-5-15(12-14(18)4-11-20(22)24)21-19(23)13-26-17-8-6-16(25-2)7-9-17/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHPOVDSLVNEFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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